(4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-20-11-8-19-18(20)26(24,25)16-12-22(13-16)17(23)14-4-6-15(7-5-14)21-9-2-3-10-21/h2-11,16H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLPVNMAZNWYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone contains two key structural motifs: an imidazole ring and a pyrrole ring. Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Pyrrole derivatives, on the other hand, have been reported as potent anticancer agents, acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists.
Mode of Action
Given the known activities of imidazole and pyrrole derivatives, it can be inferred that the compound likely interacts with its targets through a variety of mechanisms, potentially including enzyme inhibition, receptor antagonism, or disruption of cellular processes.
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given the broad range of activities associated with imidazole and pyrrole derivatives. For instance, imidazole derivatives have been implicated in a variety of pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis. Pyrrole derivatives, meanwhile, have been associated with pathways related to cancer, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific targets and pathways it impacts. Given the known activities of imidazole and pyrrole derivatives, potential effects could include reduced inflammation, slowed tumor growth, improved glycemic control, reduced allergic responses, reduced fever, inhibited viral replication, reduced oxidative stress, eradication of amoebic or helminthic infections, inhibited fungal growth, and ulcer healing.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional moieties:
- Pyrrole ring : Contributes to the compound's electron-donating properties.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme function and as a pharmacophore in many drugs.
- Azetidine ring : Adds to the compound's stability and may influence its binding characteristics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have shown that derivatives containing imidazole and pyrrole moieties exhibit significant antibacterial properties. For example, compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the imidazole group enhances the antibacterial efficacy through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Similar Compound A | S. aureus | 0.004 µg/mL |
| Similar Compound B | E. coli | 0.002 µg/mL |
| Tested Compound | K. pneumoniae | 0.006 µg/mL |
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis through the generation of reactive intermediates that damage bacterial DNA.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the pyrrole and imidazole rings allows these compounds to integrate into lipid membranes, leading to increased permeability and cell lysis.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial activity of the compound was assessed using the agar disc diffusion method against multiple strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study found that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .
Case Study 2: Anticancer Properties
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated significant dose-dependent cytotoxicity, with IC50 values in the low micromolar range, suggesting that it may induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
